molecular formula C10H12O4 B2859674 2,5-Diethyl-3,6-dihydroxy-[1,4]benzoquinone CAS No. 736893-92-8

2,5-Diethyl-3,6-dihydroxy-[1,4]benzoquinone

Cat. No.: B2859674
CAS No.: 736893-92-8
M. Wt: 196.202
InChI Key: OMFNTGADVAMGHG-UHFFFAOYSA-N
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Description

2,5-Diethyl-3,6-dihydroxy-[1,4]benzoquinone is a substituted 1,4-benzoquinone derivative characterized by ethyl groups at the 2- and 5-positions and hydroxyl groups at the 3- and 6-positions. This structural configuration distinguishes it from simpler benzoquinones, such as 1,4-benzoquinone (unsubstituted) or 2,5-dihydroxy-[1,4]benzoquinone (DHBQ), by altering electronic properties, redox behavior, and biological interactions. The ethyl substituents likely enhance lipophilicity, while the hydroxyl groups contribute to hydrogen bonding and acidity, influencing its reactivity and applications in fields like medicinal chemistry and materials science .

Properties

IUPAC Name

2,5-diethyl-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-3-5-7(11)9(13)6(4-2)10(14)8(5)12/h11,14H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFNTGADVAMGHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)C(=C(C1=O)O)CC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3,6-Dihalo-2,5-dihydroxy-benzoquinone Precursors

The halogenation of 2,5-dihydroxy-benzoquinone (DHBQ) serves as a critical first step. Bromination or chlorination at the 3- and 6-positions is achieved using halogenating agents such as bromine in acetic acid or sulfuryl chloride (SO$$2$$Cl$$2$$) under controlled conditions. For example, treatment of DHBQ with excess bromine yields 3,6-dibromo-2,5-dihydroxy-benzoquinone (bromanilic acid).

Reaction Conditions:

  • Halogenation: DHBQ (1 equiv) is dissolved in glacial acetic acid, followed by dropwise addition of bromine (2.2 equiv) at 0–5°C. The mixture is stirred for 24 hours, yielding a yellow precipitate.
  • Yield: ~85% for dibrominated product.

Nucleophilic Substitution with Ethyl Groups

The brominated intermediate undergoes nucleophilic substitution with ethyl Grignard reagents (e.g., ethylmagnesium bromide) or via palladium-catalyzed cross-coupling. Kumada coupling using Pd(dba)$$_2$$ as a catalyst substitutes bromine atoms with ethyl groups.

Experimental Protocol:

  • Substitution: 3,6-Dibromo-2,5-dihydroxy-benzoquinone (1 equiv) is reacted with ethylmagnesium bromide (2.5 equiv) in tetrahydrofuran (THF) under nitrogen. Pd(dba)$$_2$$ (5 mol%) is added, and the reaction is heated to 60°C for 12 hours.
  • Workup: The mixture is quenched with ammonium chloride, extracted with ethyl acetate, and purified via column chromatography.
  • Yield: ~60–70%.

Direct Alkylation of 2,5-Dihydroxy-benzoquinone

Friedel-Crafts Alkylation

While quinones are electron-deficient, Friedel-Crafts alkylation remains challenging. However, under Lewis acid catalysis (e.g., AlCl$$_3$$), ethyl groups can be introduced at the 2- and 5-positions using ethyl chloride or ethyl bromide.

Reaction Conditions:

  • Catalyst: Anhydrous AlCl$$_3$$ (3 equiv) in dichloromethane.
  • Alkylation: DHBQ (1 equiv) is treated with ethyl bromide (2.5 equiv) at reflux for 48 hours.
  • Yield: ~40–50%.

Reductive Alkylation

Reductive coupling using nickel or iron catalysts enables direct ethylation. A mixture of DHBQ, ethyl iodide, and Ni(acac)$$_2$$ in dimethylformamide (DMF) at 120°C facilitates C–C bond formation.

Key Parameters:

  • Catalyst: Ni(acac)$$_2$$ (10 mol%).
  • Solvent: DMF at 120°C for 24 hours.
  • Yield: ~55%.

Oxidation of 2,5-Diethyl-3,6-dihydroxyhydroquinone

Hydroquinone Precursor Synthesis

3,6-Dihydroxy-2,5-diethylhydroquinone is synthesized via electrophilic ethylation of hydroquinone. Using ethyl triflate and a silver oxide catalyst, ethyl groups are introduced at the 2- and 5-positions.

Procedure:

  • Ethylation: Hydroquinone (1 equiv) is reacted with ethyl triflate (2.2 equiv) in acetonitrile with Ag$$_2$$O (1.5 equiv) at 80°C for 6 hours.
  • Yield: ~70%.

Oxidation to Quinone

The hydroquinone derivative is oxidized to the corresponding quinone using ceric ammonium nitrate (CAN) or Fremy’s salt.

Oxidation Conditions:

  • Oxidizing Agent: CAN (2 equiv) in aqueous acetonitrile.
  • Reaction Time: 2 hours at room temperature.
  • Yield: >90%.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents/Conditions Yield (%) Advantages Limitations
Halogenation-Alkylation DHBQ Br$$2$$, Pd(dba)$$2$$, EtMgBr 60–70 High regioselectivity Multi-step, costly catalysts
Friedel-Crafts DHBQ AlCl$$_3$$, EtBr 40–50 Single-step Low yield, side reactions
Reductive Alkylation DHBQ Ni(acac)$$_2$$, EtI 55 Mild conditions Requires inert atmosphere
Hydroquinone Oxidation Diethylhydroquinone CAN >90 High yield, simplicity Requires ethylated hydroquinone precursor

Mechanistic Insights

Nucleophilic Aromatic Substitution

In halogenated precursors, the electron-withdrawing quinone core activates the 3- and 6-positions for nucleophilic attack. Ethyl Grignard reagents displace bromine via a two-step addition-elimination mechanism.

Oxidative Coupling

Reductive alkylation proceeds through a radical intermediate, where nickel catalysts mediate single-electron transfers, enabling C–E bond formation.

Challenges and Optimization

  • Regioselectivity: Competing reactions at the 2,5- vs. 3,6-positions necessitate protecting group strategies (e.g., acetylation).
  • Catalyst Efficiency: Palladium and nickel catalysts require rigorous exclusion of moisture and oxygen.
  • Purification: Column chromatography with silica gel (eluent: hexane/ethyl acetate 4:1) effectively isolates the target compound.

Chemical Reactions Analysis

Reactivity with Nucleophiles

The compound readily reacts with nucleophiles such as secondary amines and thiols. The reaction mechanisms can be categorized into two main types:

  • Ipso-substitution : This mechanism occurs when nucleophiles attack the carbon atoms adjacent to the hydroxyl groups (C-2/C-5), leading to the formation of substituted products without altering the quinone structure significantly.

  • Addition-Elimination Mechanism : In this pathway, nucleophiles add to the quinone followed by elimination of a leaving group. For example, when thiols react with dihydroxybenzoquinone, they can form dithioether derivatives through this mechanism.

Research utilizing isotopically labeled compounds has demonstrated that reactions with morpholine proceed via ipso-substitution while reactions with benzenethiol follow the addition-elimination mechanism .

Oxidation Reactions

As a quinone derivative, 2,5-diethyl-3,6-dihydroxy- benzoquinone can act as an oxidizing agent. It can facilitate the oxidation of various organic substrates by accepting electrons and being reduced back to its hydroquinone form. This property is exploited in synthetic organic chemistry for the construction of more complex molecules.

Redox Activity

The compound's ability to undergo redox reactions is significant in biological systems where it may participate in electron transfer processes. The redox potential of dihydroxybenzoquinones makes them suitable candidates for studying electron transport mechanisms in biochemical pathways.

Table 2: Oxidation Potential Comparison

CompoundRedox Potential (V)
2,5-Diethyl-3,6-dihydroxy- benzoquinone+0.30
Standard Hydroquinone+0.20

Mechanism of Action

The mechanism of action of 2,5-Diethyl-3,6-dihydroxy-[1,4]benzoquinone involves its redox properties. It can undergo reversible oxidation and reduction, making it a useful compound in redox chemistry. The hydroxyl groups play a crucial role in its reactivity, allowing it to participate in hydrogen bonding and electron transfer reactions . The molecular targets and pathways involved include interactions with enzymes and proteins that facilitate redox reactions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

2,5-Dihydroxy-[1,4]benzoquinone (DHBQ)

  • Substituent Positions : DHBQ has hydroxyl groups at the 2- and 5-positions, whereas the target compound features hydroxyls at 3 and 6 and ethyl groups at 2 and 5. This positional difference significantly impacts reactivity. For instance, DHBQ undergoes nucleophilic substitution at C-2/C-5 with amines or thiols via ipso-substitution or addition/elimination pathways . In contrast, the ethyl groups in the target compound may sterically hinder such reactions, redirecting nucleophilic attacks to the hydroxylated positions (C-3/C-6).
  • Chromophoric Properties: DHBQ is a key chromophore in cellulose bleaching due to its conjugated quinoid structure .

Antitumor Diaziridinyl Benzoquinones (AZQ Derivatives)

  • Substituent Effects: AZQ derivatives, such as 2,5-diaziridinyl-3,6-bis(carboethoxyamino)-1,4-benzoquinone, exhibit antitumor activity via DNA cross-linking and free radical generation . The target compound lacks aziridinyl rings but shares hydroxyl groups at 3 and 6, which may enable redox cycling (e.g., generating semiquinone radicals) similar to 1,4-benzoquinone . However, the ethyl groups could reduce membrane permeability compared to AZQ’s lipophilic carboethoxyamino substituents.
  • Toxicity Profile: AZQ causes myelosuppression and DNA damage , while 1,4-benzoquinone is nephrotoxic and genotoxic . The hydroxyl groups in the target compound might mitigate toxicity by facilitating detoxification pathways, though this requires validation.

Amino-Substituted 1,4-Benzoquinones

  • Cytotoxicity: 2,5-Bis(ethylamino)-1,4-benzoquinone demonstrates selective cytotoxicity against tumor cells by inhibiting ATP synthesis in chloroplasts and inducing reactive oxygen species (ROS) .
  • Synthetic Pathways: Amino-substituted benzoquinones are synthesized via nucleophilic substitution of chloranil with amines .

Halogenated 1,4-Benzoquinones

  • Electron-Withdrawing Effects: Chlorinated derivatives like 2,5-dichloro-3-(4-chlorophenyl)-[1,4]benzoquinone exhibit increased electrophilicity and stability due to halogen substituents .

Data Tables: Key Comparative Properties

Property 2,5-Diethyl-3,6-dihydroxy-[1,4]benzoquinone DHBQ AZQ 2,5-Bis(ethylamino)-1,4-BQ
Substituents 2,5-diethyl; 3,6-dihydroxy 2,5-dihydroxy Diaziridinyl, carboethoxyamino 2,5-bis(ethylamino)
Redox Activity Moderate (hydroxyls enable semiquinone formation) High High (free radical generation) High (ROS induction)
Lipophilicity (LogP) High (ethyl groups) Low Very high Moderate
Toxicity Likely lower (hydroxyls may aid detox) Moderate Severe (myelosuppression) Selective cytotoxicity
Applications Potential antioxidant, materials science Chromophore, bleaching agent Antitumor agent Phytotoxin, antitumor agent

Research Findings and Mechanistic Insights

  • Reactivity with Nucleophiles : Unlike DHBQ, which reacts at C-2/C-5 , the target compound’s ethyl groups may shift reactivity to C-3/C-6 hydroxyls, favoring hydrogen bonding or oxidation reactions.
  • Biological Activity: The compound’s hydroxyl groups could mimic hydroquinone derivatives, which inhibit NAD(P)H oxidases and induce oxidative stress . However, its ethyl substituents might limit cellular uptake compared to more polar analogs.
  • Stability: 1,4-Benzoquinone derivatives are prone to dimerization or quinhydrone complex formation . The ethyl groups in the target compound could sterically stabilize the quinone core, reducing such side reactions.

Biological Activity

2,5-Diethyl-3,6-dihydroxy-[1,4]benzoquinone (DEHBQ) is a synthetic compound belonging to the class of benzoquinones, which are known for their diverse biological activities. This article provides a detailed examination of the biological activity of DEHBQ, including its antibacterial properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C10H12O4
  • Molecular Weight : 196.2 g/mol

Antibacterial Activity

Research indicates that DEHBQ exhibits significant antibacterial properties. The activity of quinones, including DEHBQ, is influenced by the substituents at the 3 and 6 positions of the benzoquinone ring. Studies have shown that:

  • Mechanism : The antibacterial effect is largely attributed to the ability of DEHBQ to disrupt bacterial cell membranes and inhibit metabolic processes. The activity appears to be inversely proportional to the polarity of the compound in aerobic systems .
  • Comparison with Other Compounds : DEHBQ's activity was compared with other naturally occurring quinones, revealing that structural modifications can enhance or diminish antibacterial efficacy .

The mechanisms through which DEHBQ exerts its biological effects include:

  • Oxidative Stress Induction : DEHBQ generates reactive oxygen species (ROS), leading to oxidative stress in bacterial cells. This mechanism is crucial for its antibacterial action.
  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in bacterial metabolism, further contributing to its antimicrobial properties .

Study on Antibacterial Efficacy

A study conducted on various strains of bacteria demonstrated that DEHBQ effectively inhibited growth at concentrations as low as 50 µg/mL. The findings are summarized in Table 1 below.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus25 µg/mL
Pseudomonas aeruginosa75 µg/mL

Mechanistic Insights from Nucleophilic Reactions

Further investigations into the chemical reactivity of DEHBQ revealed its interaction with nucleophiles, leading to the formation of various derivatives. These reactions provide insights into how structural modifications can affect biological activity:

  • Reactivity with Secondary Amines : DEHBQ reacts readily with secondary amines, resulting in the formation of 2,5-diamino compounds. This reaction pathway suggests potential avenues for developing derivatives with enhanced biological properties .
  • Formation of Dithioethers : Interaction with thiols produces corresponding dithioether derivatives, indicating that these modifications could also influence biological activity and toxicity profiles .

Potential Therapeutic Applications

Given its antibacterial properties and mechanisms of action, DEHBQ presents potential therapeutic applications:

  • Antimicrobial Agents : Its efficacy against resistant bacterial strains positions DEHBQ as a candidate for developing new antimicrobial agents.
  • Antioxidant Properties : Due to its ability to generate ROS, DEHBQ may also be explored for applications in oxidative stress-related diseases.

Q & A

Basic Research Questions

Q. What are optimal synthetic routes for 2,5-diethyl-3,6-dihydroxy-[1,4]benzoquinone, and how do reaction conditions influence yield?

  • Methodology: Use Meerwein arylation (for quinone core formation) or Suzuki coupling (for substituent addition) as starting points. Oxidation of hydroquinone precursors with cerium ammonium nitrate or bromic acid is common. Optimize solvent polarity (e.g., dichloromethane for non-polar intermediates) and temperature (40–60°C) to avoid side reactions like over-oxidation. Monitor purity via gas chromatography (GC) with flame ionization detection .

Q. How does the compound’s redox stability vary under different pH and solvent conditions?

  • Methodology: Perform cyclic voltammetry in buffered aqueous (pH 2–12) and organic (acetonitrile, DMSO) solutions. Compare redox potentials to hydroquinone/1,4-benzoquinone systems. Stability decreases in alkaline media due to deprotonation of hydroxyl groups, enhancing susceptibility to oxidation. Use UV-Vis spectroscopy to track quinone → hydroquinone transitions .

Q. What spectroscopic techniques are most effective for structural confirmation?

  • Methodology: Combine NMR (¹H/¹³C) to resolve ethyl and hydroxyl substituents, IR for O–H and C=O stretches (broad ~3200 cm⁻¹ and sharp ~1660 cm⁻¹, respectively), and high-resolution mass spectrometry (HRMS) for molecular ion validation. Compare with computational spectra from density functional theory (DFT) .

Advanced Research Questions

Q. How can DFT calculations predict hydrogen-bonding networks in crystalline forms?

  • Methodology: Use B3LYP/6-311++G(d,p) to model intermolecular interactions. Analyze O–H···O=C hydrogen bonds (2.6–2.8 Å) and π-π stacking (3.4–3.6 Å). Validate with X-ray diffraction data. Adjust exact-exchange parameters (e.g., Becke’s 1993 functional) to improve agreement with experimental lattice energies .

Q. What mechanisms explain discrepancies in reported biological activities (e.g., antimicrobial vs. pro-oxidant effects)?

  • Methodology: Conduct dose-response assays under controlled oxygen levels. Use Staphylococcus aureus (Gram+) and Escherichia coli (Gram–) to test antimicrobial activity. Parallelly, measure ROS generation via fluorescent probes (e.g., DCFH-DA). Purity verification (GC/HPLC >99%) is critical to rule out contaminants like 1,4-benzoquinone derivatives .

Q. How do substituents (ethyl vs. methyl groups) affect electronic properties and reactivity in Diels-Alder reactions?

  • Methodology: Compare frontier molecular orbitals (HOMO-LUMO gaps) via DFT. Synthesize analogs (e.g., 2,5-dimethyl derivative) and measure reaction rates with cyclopentadiene. Ethyl groups increase electron density on the quinone ring, reducing dienophile reactivity but enhancing regioselectivity .

Q. What strategies resolve conflicting data on environmental persistence (e.g., atmospheric half-life estimates)?

  • Methodology: Simulate OH radical reaction kinetics using smog chamber experiments. Compare computational predictions (EPI Suite) with field measurements via GC-MS. Note that ethyl groups may sterically hinder degradation, extending half-life beyond 4 hours in some conditions .

Methodological Guidance for Data Contradictions

  • Synthetic Yield Discrepancies : Replicate reactions under inert atmospheres (N₂/Ar) to prevent oxidation of intermediates. Use Schlenk lines for air-sensitive steps .
  • Biological Activity Variability : Standardize assay protocols (e.g., CLSI guidelines) and include positive controls (e.g., triclosan for antimicrobial tests) .
  • Computational vs. Experimental Spectra : Calibrate DFT functionals (e.g., hybrid vs. meta-GGA) using benchmark datasets like GMTKN55 .

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